N-(4-{[4-(propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide
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Overview
Description
N-(4-{[4-(propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide is a complex organic compound with the molecular formula C20H19N3O5S2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce nitro groups.
Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonation: The resulting amines undergo sulfonation with sulfonyl chlorides to form sulfonamide intermediates.
Acetylation: Finally, the sulfonamide intermediates are acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-{[4-(propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s sulfonamide groups make it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: It has been investigated for its potential anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-(4-{[4-(propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[4-(phenylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide
- N-(4-{[4-(methylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide
- N-(4-{[4-(ethylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide
Uniqueness
N-(4-{[4-(propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide is unique due to the presence of propyl groups in its structure, which can influence its chemical reactivity and biological activity. The propyl groups may enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability .
Properties
IUPAC Name |
N-[4-[[4-(propylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S2/c1-3-12-18-26(22,23)16-10-6-15(7-11-16)20-27(24,25)17-8-4-14(5-9-17)19-13(2)21/h4-11,18,20H,3,12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCRBGYCHJKIFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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